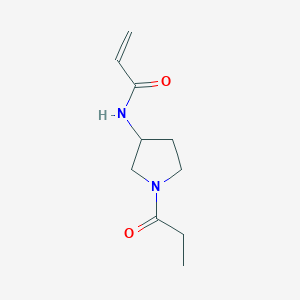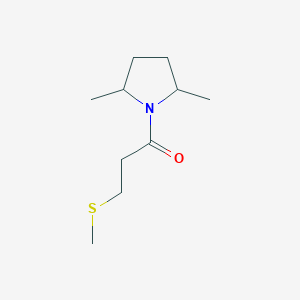
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is a chemical compound with the molecular formula C17H25N3O10 and a molecular weight of 431.3945 g/mol . It is known for its unique structure, which includes an azide group and multiple acetyl groups attached to a mannopyranoside backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
The synthesis of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride and a base such as pyridine for acetylation, and sodium azide for the azide introduction . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common reagents used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside involves its reactivity due to the presence of the azide group and acetyl groups. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
2-Azidopropyl2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside can be compared with other similar compounds such as:
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosylbromide: This compound also contains multiple acetyl groups but differs in the sugar moiety and the presence of a bromide group instead of an azide.
1,3,4,6-Tetra-O-acetyl-2-amino-2-desoxy-β-D-glucopyranose: This compound has an amino group instead of an azide and is used in glycosylation reactions.
The uniqueness of this compound lies in its azide functionality, which allows for specific and versatile chemical modifications.
Propriétés
IUPAC Name |
[3,4,5-triacetyloxy-6-(3-azidopropoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c1-9(21)26-8-13-14(27-10(2)22)15(28-11(3)23)16(29-12(4)24)17(30-13)25-7-5-6-19-20-18/h13-17H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVNXSHFGLQZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
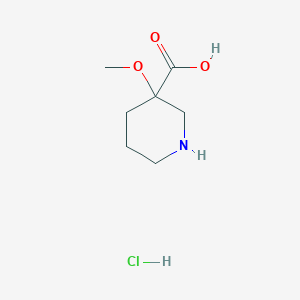
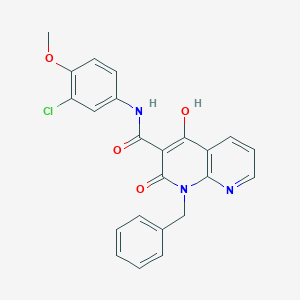
![tert-Butyl 1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2961525.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B2961528.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)
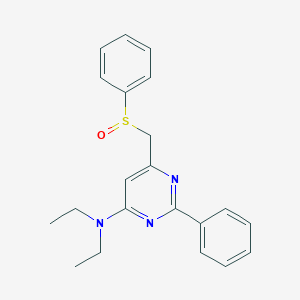
![4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}-1-(thiophene-3-carbonyl)piperidine](/img/structure/B2961532.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2961533.png)
